(S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid

Catalog No.
S726278
CAS No.
706806-65-7
M.F
C17H22FNO4
M. Wt
323.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrr...

CAS Number

706806-65-7

Product Name

(S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid

IUPAC Name

(2S)-2-[(4-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C17H22FNO4

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1

InChI Key

AWTXCFLBYUGCEW-KRWDZBQOSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)F)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)F)C(=O)O

Peptide Synthesis

One of the primary applications of (S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid is in peptide synthesis. It serves as a protected amino acid building block, specifically an L-proline derivative. The tert-butoxycarbonyl (Boc) group protects the amine group of the proline residue, while the 4-fluorobenzyl (Fmoc) group protects the alpha-carboxyl group. This selective protection allows for the controlled formation of peptide bonds during peptide chain assembly using techniques like solid-phase peptide synthesis [1].

Here are some references for the use of (S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid in peptide synthesis:

  • [1] Atherton, E., & Meldal, M. (1989). Solid-phase peptide synthesis. IRL Press.

Medicinal Chemistry

(S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid also finds application in medicinal chemistry research due to the presence of the proline ring. Proline is a crucial amino acid involved in protein structure and function, and its derivatives can be explored for their potential therapeutic properties. Studies have investigated the use of proline derivatives, including (S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid, in the development of new drugs targeting various diseases [2, 3].

Here are some references for the use of (S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid in medicinal chemistry:

  • [2] Li, Z., Song, W., & Jin, H. (2013). Proline derivatives as potential therapeutic agents. Current Medicinal Chemistry, 20(32), 4041-4064.
  • [3] Hughes, A. B., & Powell, M. D. (2015). Exploring the medicinal chemistry of proline. Medicinal Chemistry Communications, 6(10), 1833-1848.

This compound is a derivative of a pyrrolidine ring, a five-membered heterocyclic ring containing a nitrogen atom. The molecule likely functions as a protected amino acid due to the presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The 4-fluorobenzyl group attached to the second carbon provides a site for potential modification and may influence the chemical properties of the molecule.


Molecular Structure Analysis

The key features of the molecule include:

  • A five-membered pyrrolidine ring with an (S) configuration at the second carbon.
  • A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, commonly used to prevent unwanted reactions at the nitrogen during synthesis.
  • A 4-fluorobenzyl group attached to the second carbon, introducing a fluorine atom and a benzyl group. The fluorine atom can participate in hydrogen bonding and may influence the molecule's interaction with other molecules.

Chemical Reactions Analysis

  • Boc deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine of the amino acid.
  • Modification of the benzyl group: The benzyl group can potentially undergo various reactions depending on the specific reaction conditions. These might include alkylation, acylation, or halogenation.

Physical And Chemical Properties Analysis

  • A relatively high melting point due to the presence of the aromatic ring and the rigid structure of the pyrrolidine ring.
  • Moderate solubility in organic solvents like dichloromethane, dimethylformamide, or methanol.
  • Insoluble in water due to the hydrophobic nature of the molecule.
  • Wear gloves and safety glasses when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Dispose of the compound according to appropriate chemical waste disposal regulations.

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-(tert-Butoxycarbonyl)-2-[(4-fluorophenyl)methyl]-D-proline

Dates

Modify: 2023-08-15

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